2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

Catalog No.
S3543285
CAS No.
26114-48-7
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

CAS Number

26114-48-7

Product Name

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole

IUPAC Name

2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VQGXSJJMMTUKKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CBr

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CBr

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a phenyl group attached to the oxadiazole ring. The molecular formula for this compound is C₉H₇BrN₂O, and it has a molecular weight of approximately 227.07 g/mol. The oxadiazole ring system is known for its diverse biological activities and serves as an important scaffold in medicinal chemistry.

  • Potential as a Building Block for Molecule Synthesis

    The presence of the bromomethyl group (CH2Br) makes 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole a potential building block for organic synthesis. The bromomethyl group can be readily displaced by nucleophiles, allowing researchers to attach various functional groups to the molecule. This could be useful in the development of new pharmaceuticals or other functional molecules. []

  • Investigation as a Precursor for Metal-Organic Frameworks (MOFs)

    Oxadiazoles, the core chemical family of 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole, have been explored as potential ligands for the construction of metal-organic frameworks (MOFs). MOFs are a class of porous materials with applications in gas storage, catalysis, and separation science. The unique properties of oxadiazoles, such as their thermal and chemical stability, make them interesting candidates for MOF design. While research on 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole specifically is not yet widely documented, related oxadiazole derivatives are being investigated in this field. []

The reactivity of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can be attributed to the bromomethyl substituent, which can participate in nucleophilic substitution reactions. For instance, it can undergo reactions with nucleophiles such as amines or thiols to form various derivatives. Additionally, the compound can engage in cross-coupling reactions under specific conditions, such as Sonogashira coupling, to form more complex structures .

The synthesis of 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole can be achieved through several methods:

  • Microwave-Assisted Synthesis: This method involves the reaction of hydrazides with carboxylic acids under microwave irradiation. The use of microwave energy significantly reduces reaction times while maintaining high yields .
  • Conventional Heating: The compound can also be synthesized via traditional heating methods where bromomethyl derivatives react with phenyl hydrazides in the presence of phosphorous oxychloride .
  • Electrochemical Methods: Some studies have explored electrochemical oxidation techniques to synthesize oxadiazole derivatives from semicarbazones .

2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Materials Science: Compounds with oxadiazole rings are often utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable electronic properties .

Several compounds share structural similarities with 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazoleChloromethyl group instead of bromomethylPotentially different reactivity due to chlorine's electronegativity
2-(Bromophenyl)-5-methyl-1,3,4-oxadiazoleBromophenyl substituentVariation in biological activity due to different substituents
2-(Bromomethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleFluorinated phenyl groupEnhanced electronic properties due to fluorine

These compounds exhibit unique characteristics that influence their reactivity and biological activity compared to 2-(Bromomethyl)-5-phenyl-1,3,4-oxadiazole.

XLogP3

2

Dates

Last modified: 08-19-2023

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